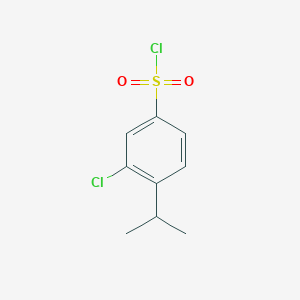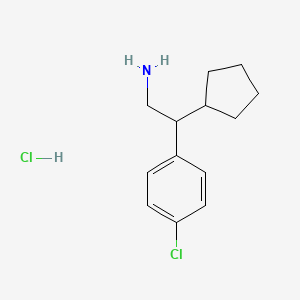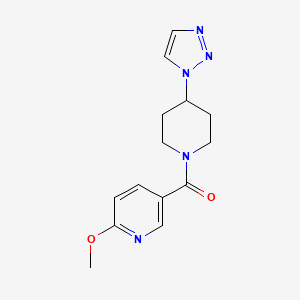![molecular formula C21H20ClN5 B2389949 N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine CAS No. 899394-41-3](/img/structure/B2389949.png)
N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is also termed as 4-[2–phenyl-5,7–bis (trifluoromethyl) pyrazolo [1,5- a ]-pyrimidin-3-yl] phenol (PHTPP) .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazoles and their derivatives have been noted for their confirmed biological and pharmacological activities .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Lu Jiu-fu et al. (2015) conducted a study on a structurally similar compound, focusing on its synthesis and crystal structure. They synthesized 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and evaluated its anticancer activity (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
- S. Riyadh (2011) investigated enaminones as precursors for synthesizing substituted pyrazoles, demonstrating their potential in developing antitumor and antimicrobial agents (S. Riyadh, 2011).
- Ravi P Kumar et al. (2009) explored the synthesis of triazolo[4,3-c]pyrimidines, revealing their significant antibacterial properties against various bacterial strains (Ravi P Kumar et al., 2009).
Pharmacological Properties
- J. Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and evaluated them as mediator release inhibitors, showing potential as antiasthma agents (J. Medwid et al., 1990).
- Peng Li et al. (2016) discovered 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1, proposing them for treating cognitive impairment associated with various diseases (Peng Li et al., 2016).
Molecular Design and Computational Studies
- A. Farag and Asmaa M. Fahim (2019) conducted a study on the synthesis and DFT calculations of novel pyrazole and pyrimidine derivatives, evaluating their antitumor, antimicrobial, and antioxidant activities (A. Farag & Asmaa M. Fahim, 2019).
Material Science Applications
- Chin-Ping Yang and Jiun-Hung Lin (1995) explored the synthesis of aromatic polyamides and polyimides based on phthalimidine derivatives, highlighting their potential in material science applications (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Propriétés
IUPAC Name |
1-N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-14-12-20(25-17-8-10-18(11-9-17)26(2)3)27-21(24-14)19(13-23-27)15-4-6-16(22)7-5-15/h4-13,25H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMAIOCSLCUZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)
![Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-](/img/structure/B2389869.png)




![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)

